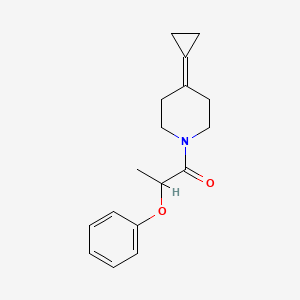
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C18H20N2O2.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. Activation of the sigma-1 receptor by 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to modulate a variety of cellular signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in a variety of physiological processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can increase neuronal survival and protect against oxidative stress-induced cell death. Additionally, 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its selectivity for the sigma-1 receptor. This allows for more targeted modulation of cellular signaling pathways, which may have therapeutic potential in a variety of neurological and psychiatric disorders. However, one limitation of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its effectiveness in certain applications.
Future Directions
There are a number of future directions for research on 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one. One area of focus is the development of more potent sigma-1 receptor agonists that may have greater therapeutic potential. Additionally, there is ongoing research into the role of the sigma-1 receptor in a variety of physiological processes, which may lead to the identification of new therapeutic targets. Finally, there is a need for further studies to investigate the safety and efficacy of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one in preclinical and clinical settings.
Synthesis Methods
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can be synthesized using a variety of methods, including the reaction between 4-cyclopropylidene-1,2,3,6-tetrahydropyridine and 2-phenoxypropan-1-one in the presence of a base such as potassium carbonate. This reaction produces 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one as a white solid with a melting point of 135-137°C.
Scientific Research Applications
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. Activation of the sigma-1 receptor has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRILVSCXXODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

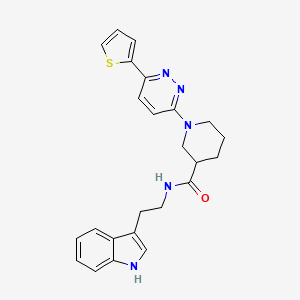
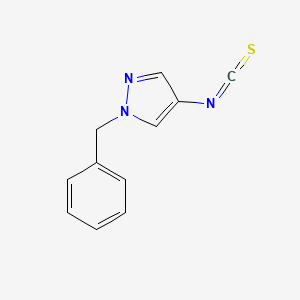
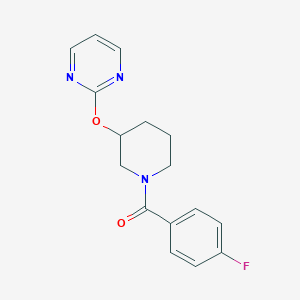

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)
![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)
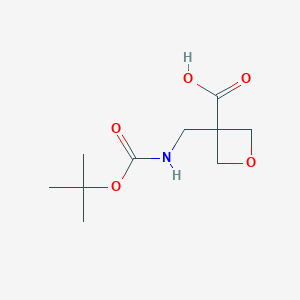

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
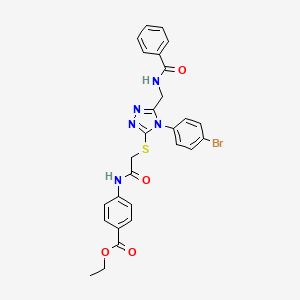
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)